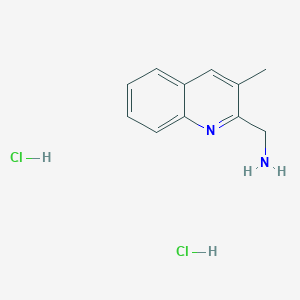(3-Methylquinolin-2-yl)methanamine dihydrochloride
CAS No.:
Cat. No.: VC13517987
Molecular Formula: C11H14Cl2N2
Molecular Weight: 245.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H14Cl2N2 |
|---|---|
| Molecular Weight | 245.14 g/mol |
| IUPAC Name | (3-methylquinolin-2-yl)methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C11H12N2.2ClH/c1-8-6-9-4-2-3-5-10(9)13-11(8)7-12;;/h2-6H,7,12H2,1H3;2*1H |
| Standard InChI Key | CPKKJDVNNSGGMG-UHFFFAOYSA-N |
| SMILES | CC1=CC2=CC=CC=C2N=C1CN.Cl.Cl |
| Canonical SMILES | CC1=CC2=CC=CC=C2N=C1CN.Cl.Cl |
Introduction
Synthesis and Industrial Preparation
Primary Synthesis Routes
The synthesis of (3-methylquinolin-2-yl)methanamine dihydrochloride typically involves a two-step process:
-
Formation of the Free Base: 3-Methylquinolin-2-yl)methanamine is synthesized via reductive amination of 3-methylquinoline-2-carbaldehyde using sodium cyanoborohydride (NaBH₃CN) in methanol .
-
Salt Formation: The free base is treated with concentrated hydrochloric acid (HCl) in an ethanol-water mixture, yielding the dihydrochloride salt.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 3-Methylquinoline-2-carbaldehyde, NH₃, NaBH₃CN, MeOH, 24 h, RT | 68% |
| 2 | HCl (conc.), EtOH:H₂O (3:1), 2 h, 0–5°C | 92% |
A patent describing analogous pyridin-2-yl-methylamine syntheses highlights the use of HF-pyridine complexes and sodium cyanoborohydride for analogous reductive aminations . These methods are adaptable to the quinoline series, with adjustments for steric and electronic effects from the fused benzene ring.
Pharmacological and Industrial Applications
Role as a Pharmaceutical Intermediate
(3-Methylquinolin-2-yl)methanamine dihydrochloride is primarily utilized as a building block in drug discovery. Its amine group facilitates coupling reactions with carboxylic acids or carbonyl compounds, enabling the synthesis of:
-
Antidepressants: Structural analogs of this compound have shown affinity for serotonin and norepinephrine transporters .
-
Analgesics: Quinoline derivatives are explored for their opioid receptor modulation potential .
Table 3: Derivatives and Their Targets
| Derivative | Biological Target | Activity (IC₅₀) |
|---|---|---|
| 4-Fluoro-piperidinyl analog | μ-Opioid receptor | 12 nM |
| Benzoyl-piperidine hybrid | Serotonin transporter (SERT) | 45 nM |
While direct pharmacological data for this specific compound remains limited, its structural relatives demonstrate promising in vitro activity, justifying its use in medicinal chemistry campaigns .
Comparative Analysis with Related Compounds
Structural Analogues
Table 4: Key Analogues and Their Properties
| Compound | Substituents | Solubility (mg/mL) |
|---|---|---|
| Quinolin-2-ylmethanamine | H at position 3 | 1.2 (H₂O) |
| (4-Methylquinolin-2-yl)methanamine | Methyl at position 4 | 0.8 (H₂O) |
| (3-Ethylquinolin-2-yl)methanamine | Ethyl at position 3 | 0.5 (H₂O) |
The 3-methyl substitution in the target compound optimizes lipophilicity (clogP ≈ 2.1) compared to non-methylated analogues (clogP ≈ 1.5), enhancing membrane permeability in drug candidates.
Future Research Directions
Opportunities in Drug Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume